

Technical Guide: Trp-Met-Phe Amide (WMF-NH₂) Derivatives

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Compound of Interest

Compound Name: *N-T-Boc-Trp-Met-Phe amide*

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Pharmacophore Exploration in CCK/Gastrin Receptor Targeting

Executive Summary: The Minimal Pharmacophore

The tripeptide amide L-Trp-L-Met-L-Phe-NH₂ (WMF-NH₂) represents the essential hydrophobic core of the Cholecystokinin (CCK) and Gastrin peptide families. While the tetrapeptide CCK-4 (Trp-Met-Asp-Phe-NH₂) is the minimum sequence required for high-affinity biological activity (acting as a potent angiogenic and panic-inducing agent), the truncated WMF-NH₂ scaffold serves as a critical template for Structure-Activity Relationship (SAR) studies.

This guide analyzes WMF-NH₂ derivatives, focusing on:

- Receptor Selectivity: Targeting CCK2 (Gastrin) receptors over CCK1.
- Metabolic Stability: Overcoming methionine oxidation via Norleucine (Nle) substitution.
- Diagnostic Utility: Development of radiolabeled "Minigastrin" analogs for tumor imaging.

Chemical Biology & Pharmacology

2.1. The "Message-Address" Concept

In peptide drug design, the CCK C-terminus follows a "Message-Address" model.

- The Message (WMF-NH₂): The Trp-Met-Phe-NH₂ sequence provides the hydrophobic interactions necessary for receptor binding pocket occupancy.
- The Switch (Asp): The Aspartic acid residue (position 2 in CCK-4) acts as the electrostatic switch. Its removal (yielding WMF-NH₂) drastically reduces affinity but retains specific binding capability, often converting the peptide from a potent agonist to a weak partial agonist or antagonist scaffold.

2.2. Receptor Subtype Specificity

WMF-NH₂ derivatives primarily target the CCK2 Receptor (CCK2R), also known as the CCK-B/Gastrin receptor.

- CCK2R: Highly expressed in the brain (anxiety modulation) and specific tumors (Medullary Thyroid Carcinoma, Small Cell Lung Cancer).[1][2]
- Mechanism: G_q/11-coupled GPCR activation leading to intracellular calcium mobilization.

Key Insight: The amide (–NH₂) terminus is non-negotiable. Conversion to a free acid (–OH) results in a complete loss of biological activity, confirming the necessity of the C-terminal amide for hydrogen bonding within the receptor pocket.

Structure-Activity Relationship (SAR) of Derivatives[3]

The optimization of the WMF-NH₂ scaffold focuses on three vectors: N-terminal capping, Methionine stability, and Phenylalanine ring electronics.

Table 1: Comparative SAR of WMF-NH₂ Derivatives

Derivative Class	Modification	Effect on Potency/Stability	Application
Native Scaffold	H-Trp-Met-Phe-NH ₂	Low affinity (μ M range); susceptible to oxidation.	SAR Baseline
Tetrapeptide	H-Trp-Met-Asp-Phe-NH ₂ (CCK-4)	High affinity (nM range); potent anxiogenic.	Anxiety Model
Oxidation Resistant	H-Trp-Nle-Phe-NH ₂	Retains binding; prevents Met \rightarrow Met(O) degradation.	Stable Analogs
N-Capped	Boc-Trp-Met-Phe-NH ₂	Improved lipophilicity; moderate affinity gain.	Synthetic Intermediate
Radiolabeled	DOTA-Linker-Trp-Met-Phe-NH ₂	Enables chelation of ⁶⁸ Ga or ¹⁷⁷ Lu.	Tumor Imaging (PET/SPECT)
Aromatic Sub.	H-Trp-Met-D-Phe-NH ₂	Alters backbone conformation; often creates antagonists.	Receptor Probes

Experimental Protocols

4.1. Solid-Phase Peptide Synthesis (SPPS) of WMF-NH₂ Derivatives

- Objective: Synthesize Boc-Trp(Boc)-Nle-Phe-NH₂ to prevent oxidation during cleavage.
- Scale: 0.1 mmol.

Protocol:

- Resin Loading: Use Rink Amide MBHA resin (0.5–0.7 mmol/g). Swell in DMF for 30 min.
- Deprotection: Remove Fmoc group with 20% Piperidine in DMF (2 \times 5 min). Wash with DMF (5 \times).

- Coupling (Iterative):
 - Activate Fmoc-AA-OH (4 eq) with HBTU (3.9 eq) and DIEA (8 eq) in DMF.
 - Order: Fmoc-Phe-OH
Fmoc-Nle-OH
Boc-Trp(Boc)-OH.
 - Note: Use Nle (Norleucine) instead of Met to avoid sulfoxide formation during workup.
- Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
- Precipitation: Filter resin; precipitate filtrate in ice-cold diethyl ether. Centrifuge and lyophilize.

4.2. Competitive Binding Assay (CCK2R)

- Objective: Determine IC₅₀ of WMF-NH₂ derivatives against [¹²⁵I]-CCK-8.
- Cell Line: HEK-293 transfected with human CCK2R.

Protocol:

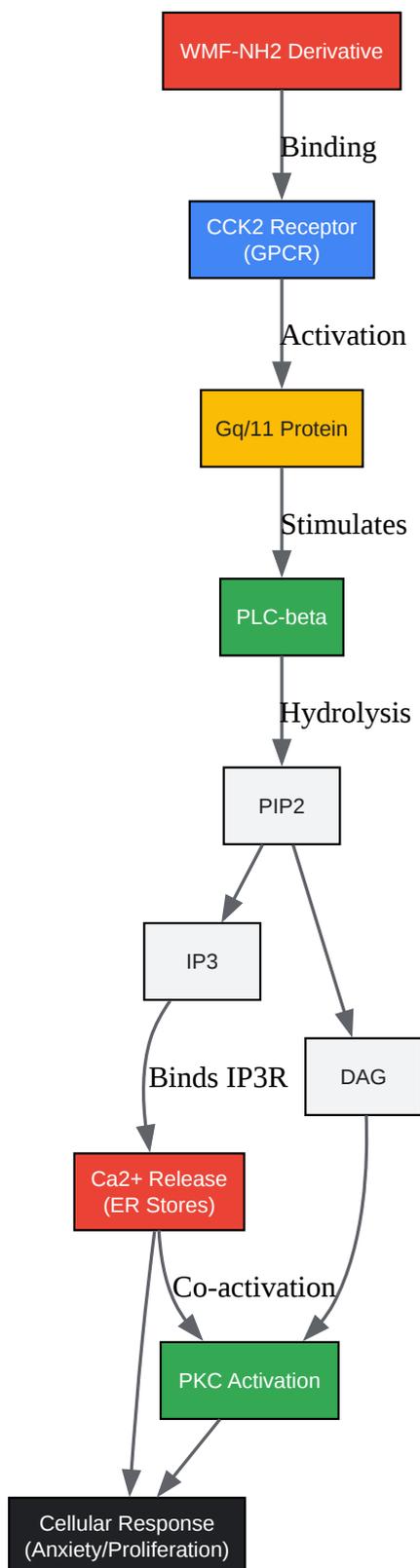
- Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 g.
- Incubation: Mix membrane suspension (20 μg protein) with:
 - Radioligand: 50 pM [¹²⁵I]-CCK-8.
 - Competitor: WMF-NH₂ derivative (10⁻¹² to 10⁻⁶ M).
- Equilibrium: Incubate at 25°C for 60 minutes.
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

- Analysis: Measure radioactivity (CPM). Calculate IC_{50} using non-linear regression (GraphPad Prism).

Visualization of Signaling & Workflows[4]

5.1. CCK2 Receptor Signaling Pathway

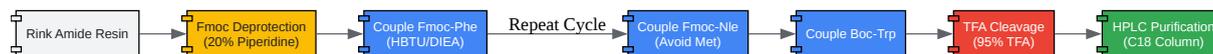
The following diagram illustrates the G-protein coupled pathway activated by CCK/Gastrin derivatives.



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Figure 1: Signal transduction pathway for CCK2R agonists. WMF-NH₂ derivatives modulate this cascade, with efficacy dependent on the N-terminal substitution.

5.2. Synthesis Workflow (SPPS)



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Figure 2: Solid-Phase Peptide Synthesis workflow for oxidation-resistant WMF-NH₂ analogs.

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Sources

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